2,6-difluoro-N-(2-methoxy-2-phenylbutyl)benzamide
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Overview
Description
2,6-difluoro-N-(2-methoxy-2-phenylbutyl)benzamide is a synthetic organic compound characterized by the presence of two fluorine atoms on the benzene ring and a methoxy-phenylbutyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-methoxy-2-phenylbutyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and 2-methoxy-2-phenylbutylamine.
Amide Formation: The carboxylic acid group of 2,6-difluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(2-methoxy-2-phenylbutyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group and the amide moiety can participate in oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the amide group.
Major Products Formed
Substitution: Products with different substituents on the benzene ring.
Oxidation: Products with oxidized methoxy groups, such as aldehydes or carboxylic acids.
Reduction: Products with reduced amide groups, such as amines.
Scientific Research Applications
2,6-difluoro-N-(2-methoxy-2-phenylbutyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-methoxy-2-phenylbutyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms may enhance the compound’s binding affinity to certain proteins or enzymes, while the methoxy-phenylbutyl group may contribute to its overall bioactivity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzoic acid: A precursor in the synthesis of 2,6-difluoro-N-(2-methoxy-2-phenylbutyl)benzamide.
2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide: A structurally related compound with different substituents on the amide nitrogen.
Uniqueness
This compound is unique due to its specific combination of fluorine atoms and methoxy-phenylbutyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
2,6-difluoro-N-(2-methoxy-2-phenylbutyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO2/c1-3-18(23-2,13-8-5-4-6-9-13)12-21-17(22)16-14(19)10-7-11-15(16)20/h4-11H,3,12H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKYALPNKLVVIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=C(C=CC=C1F)F)(C2=CC=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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